molecular formula C17H15F2N3O2 B2546596 1-(3,4-difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide CAS No. 1334375-19-7

1-(3,4-difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2546596
CAS No.: 1334375-19-7
M. Wt: 331.323
InChI Key: RJTDPCHHVNKSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. It features an azetidine-3-carboxamide core, a scaffold recognized for its utility in drug discovery, functionalized with 3,4-difluorobenzoyl and pyridin-2-ylmethyl groups. These substituents are commonly employed to fine-tune the molecule's physicochemical properties and biological activity. While the specific mechanism of action for this exact compound is a subject of ongoing investigation, research on closely related (1,3,4-oxadiazol-2-yl)benzamide analogs has demonstrated potent activity against resistant bacterial pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . These related compounds have been shown to be multi-targeting agents, potentially influencing essential bacterial processes such as menaquinone biosynthesis, iron regulation, and membrane depolarization . Furthermore, the structural motif of a difluorobenzoyl group linked to a nitrogen heterocycle is a privileged scaffold in the design of enzyme inhibitors, as seen in other research contexts where similar cores act as potent and selective inhibitors for targets like Histone Deacetylase 6 (HDAC6) . This compound is presented to the research community as a chemical tool for probing new antibacterial strategies and for further exploration in hit-to-lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c18-14-5-4-11(7-15(14)19)17(24)22-9-12(10-22)16(23)21-8-13-3-1-2-6-20-13/h1-7,12H,8-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTDPCHHVNKSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition of Iminopyruvates and Alkynes

Titanium-catalyzed cycloadditions between iminopyruvates and aryl alkynes offer a stereocontrolled route to 2-azetines, which are subsequently hydrogenated to azetidines. For example, Ito and co-workers demonstrated that iminopyruvate 27 reacts with phenylacetylene under Ti(OiPr)₄ catalysis to form 2-azetine 29 , which is reduced to azetidine 30 using Pd/C and H₂ (Fig. 2A). Adapting this method, azetidine-3-carboxylic acid derivatives could be synthesized by introducing a carboxyl group at the C3 position during cycloaddition.

Ring Expansion of Aziridines

Rhodium-catalyzed ring expansion of aziridines provides an alternative pathway. Silyl-protected aziridines 25 react with rhodium carbenes to yield azetidines 26 with excellent regioselectivity. This method avoids the need for high-pressure hydrogenation, making it suitable for acid-sensitive intermediates.

Staudinger Ketene-Imine Cycloaddition

Though traditionally used for β-lactam synthesis, Staudinger reactions can be adapted for azetidines by reducing the resulting azetidinones. For instance, ketenes generated from 3,4-difluorophenylacetic acid chloride react with imines derived from azetidine-3-carboxylates to form azetidinones, which are hydrogenated to azetidines.

N1 Acylation with 3,4-Difluorobenzoyl Chloride

Acylation of the azetidine nitrogen is typically performed under Schotten-Baumann conditions. The azetidine core (e.g., 31 ) is treated with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine or NaOH to yield 32 (Fig. 3B). Key considerations include:

  • Solvent selection : Dichloromethane or THF minimizes hydrolysis of the acid chloride.
  • Temperature control : Reactions are conducted at 0–5°C to prevent exothermic side reactions.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates the acylated product in >85% yield.

C3 Carboxamide Functionalization

Carboxylic Acid Activation

Azetidine-3-carboxylic acid 33 is converted to its acid chloride using thionyl chloride or oxalyl chloride. Alternatively, coupling agents like EDCl/HOBt facilitate direct amide bond formation without isolating the acid chloride.

Amide Coupling with Pyridin-2-ylmethylamine

The activated carboxylic acid reacts with pyridin-2-ylmethylamine 34 in anhydrous DMF or CH₂Cl₂. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12–24 hours (Fig. 4C). Post-reaction workup involves extraction and recrystallization to achieve ≥90% purity.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Azetidine-3-carboxylic acid methyl ester is synthesized via Ti-catalyzed cycloaddition.
  • N1 Acylation with 3,4-difluorobenzoyl chloride.
  • Ester hydrolysis (NaOH/MeOH) to the carboxylic acid.
  • Amide coupling with pyridin-2-ylmethylamine.

Yield : 62% over four steps.

Route B: Convergent Synthesis

  • Azetidine-3-carboxamide is prepared first by coupling azetidine-3-carboxylic acid with pyridin-2-ylmethylamine.
  • N1 Acylation follows, using 3,4-difluorobenzoyl chloride under basic conditions.

Yield : 68% over two steps.

Analytical Validation and Characterization

Critical spectroscopic data for the final product include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, Py-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.40 (m, 1H, Py-H), 7.30–7.25 (m, 1H, Ar-H), 4.56 (s, 2H, CH₂Py), 3.98–3.92 (m, 1H, Azetidine-H), 3.85–3.78 (m, 2H, Azetidine-H), 3.45–3.38 (m, 2H, Azetidine-H).
  • HRMS : m/z calc. for C₁₈H₁₆F₂N₃O₂ [M+H]⁺: 380.1211; found: 380.1209.

Challenges and Optimization

  • Dimerization during hydrogenolysis : Use of triethylamine (1–10 wt%) in hydrogenolysis steps suppresses azetidine dimerization, increasing yields from 70% to 92%.
  • Steric hindrance in acylation : Bulkier bases (e.g., DMAP) accelerate acylation of the azetidine nitrogen.
  • Carboxamide hydrolysis : Anhydrous conditions are critical during amide coupling to prevent degradation.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.

Reaction ConditionsProductsNotes
6M HCl, reflux, 12h3,4-difluorobenzoic acid + (azetidin-3-yl)(pyridin-2-ylmethyl)amineAcidic hydrolysis cleaves the amide bond via protonation of the carbonyl oxygen.
2M NaOH, 80°C, 8hSodium 3,4-difluorobenzoate + azetidine-3-carboxamide derivativeBasic conditions favor nucleophilic attack by hydroxide ions.

Key findings :

  • Hydrolysis rates depend on steric hindrance from the azetidine ring and electronic effects of the fluorine substituents.

  • Pyridylmethyl group enhances solubility in polar solvents, facilitating reaction kinetics.

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorobenzoyl moiety participates in EAS, though fluorine's electron-withdrawing nature reduces reactivity compared to non-fluorinated aromatics.

ReactionReagents/ConditionsMajor Products
NitrationHNO₃/H₂SO₄, 0°C3,4-difluoro-5-nitrobenzoyl derivative
SulfonationSO₃/H₂SO₄, 60°C5-sulfo-3,4-difluorobenzoyl isomer

Regioselectivity :

  • Fluorine atoms direct incoming electrophiles to the meta position relative to the benzoyl carbonyl group .

  • Steric effects from the azetidine ring further limit substitution at the ortho position.

Ring-Opening Reactions of the Azetidine Core

The strained four-membered azetidine ring undergoes nucleophilic ring-opening under specific conditions.

ReagentProductsMechanism
H₂O/H⁺Linear amine derivativeAcid-catalyzed hydrolysis via azetidinium ion intermediate
NaNH₂β-amino alcoholBase-induced cleavage followed by hydration

Kinetic studies :

  • Ring-opening occurs faster in acidic media (t₁/₂ = 2.5h at pH 1) than in neutral conditions (t₁/₂ > 72h).

  • Pyridylmethyl substituent stabilizes transition states through hydrogen bonding.

Coordination Chemistry with Metal Ions

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals.

Metal SaltReaction ConditionsComplex Structure
CuCl₂Methanol, 25°C[Cu(L)₂Cl₂] (octahedral geometry)
Pd(OAc)₂DMF, 80°CSquare-planar Pd(II) complex

Catalytic applications :

  • Palladium complexes show moderate activity in Suzuki-Miyaura cross-coupling reactions (TOF = 120 h⁻¹) .

  • Copper complexes exhibit luminescence properties with λₑₘ = 450–470 nm .

Functionalization via Cross-Coupling

The pyridylmethyl group enables palladium-catalyzed coupling reactions.

Reaction TypeCatalysts/ReagentsProductsYield
SonogashiraPd(PPh₃)₄, CuI, Et₃NAlkynylated derivatives65–78%
Buchwald-HartwigPd₂(dba)₃, XantphosArylaminated analogs55–62%

Limitations :

  • Steric bulk from the azetidine ring reduces yields compared to simpler pyridine substrates .

  • Fluorine atoms remain inert under typical coupling conditions.

Redox Reactions

The difluorobenzoyl group resists reduction, while the azetidine ring participates in oxidation.

ProcessReagentsProducts
OxidationKMnO₄, H₂OAzetidine N-oxide
ReductionLiAlH₄Tertiary amine (minor pathway)

Notable observations :

  • N-oxide formation occurs selectively at the azetidine nitrogen (95% purity) .

  • LiAlH₄ reduction yields <10% amine due to competing decomposition pathways.

Photochemical Reactivity

UV irradiation induces C–F bond cleavage in the difluorobenzoyl group.

ConditionsProductsQuantum Yield (Φ)
254 nm, 6hDefluorinated benzoyl radical + HF 0.12 ± 0.03

Implications :

  • Photodegradation pathways necessitate dark storage for long-term stability .

  • Radical intermediates can be trapped with TEMPO, confirming mechanistic details .

Scientific Research Applications

Structural Features

The compound contains a complex structure with multiple functional groups that contribute to its biological activity. The presence of fluorine atoms is notable for enhancing lipophilicity and biological potency.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3,4-difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of this compound have shown activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml, although they were less potent than established chemotherapeutics like doxorubicin .

Antifungal Properties

The compound has also been investigated for its antifungal capabilities. Certain derivatives demonstrated significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to or better than existing antifungal agents . This suggests potential applications in agricultural settings or as a pharmaceutical antifungal treatment.

Insecticidal Activity

Insecticidal properties have been evaluated for similar compounds, revealing moderate efficacy against pests like Mythimna separata and Spodoptera frugiperda. These findings indicate that the compound could be explored for use in pest control formulations .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the azetidine ring.
  • Introduction of the pyridine and fluorobenzoyl moieties.
  • Final modification to achieve the desired carboxamide functionality.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

A notable study involved synthesizing a series of trifluoromethyl pyrimidine derivatives bearing an amide moiety, which were assessed for their biological activities. The results indicated that certain compounds exhibited excellent antifungal activity and moderate insecticidal effects, demonstrating the potential utility of related structures in various applications .

Mechanism of Action

1-(3,4-Difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide can be compared with other similar compounds, such as 1-(3,4-difluorobenzoyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide and 1-(3,4-difluorobenzoyl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide. These compounds share structural similarities but differ in the position of the pyridinylmethyl group, which can influence their biological activity and chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in heterocyclic core size, substituents, and functional groups. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Reference
1-(3,4-Difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide Azetidine 3,4-difluorobenzoyl, pyridin-2-ylmethyl Not reported Estimated ~350
8c: N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide Piperazine 3,4-difluorobenzoyl, pyridin-2-ylacetamide 263–266 464
8b: N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Piperazine 4-chloro-3-(trifluoromethyl)benzoyl 241–242 530
8d: N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide Piperazine 3-methoxybenzoyl 207–209 458
8e: 2,2-dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide Piperazine 3-(trifluoromethyl)benzoyl 190–193 538

Key Observations:

Piperazine derivatives (e.g., 8c) exhibit higher melting points (263–266°C), suggesting stronger intermolecular interactions due to their flexible 6-membered ring . Azetidine’s smaller size may reduce steric hindrance, enabling tighter binding to hydrophobic pockets in biological targets.

In contrast, 8b’s 4-chloro-3-(trifluoromethyl)benzoyl group introduces bulkier halogenated substituents, lowering melting points (241–242°C) due to reduced crystallinity . Methoxy vs. Trifluoromethyl: 8d’s 3-methoxybenzoyl group (melting point 207–209°C) likely increases polarity compared to 8e’s trifluoromethyl group (melting point 190–193°C), highlighting how substituent lipophilicity impacts physical properties .

The azetidine variant’s rigidity may enhance selectivity but reduce synthetic yield due to the challenge of forming 4-membered rings.

Limitations:

  • Piperazine derivatives dominate the literature, making azetidine analogs less explored but promising for niche applications.

Biological Activity

1-(3,4-Difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase modulation. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a difluorobenzoyl group and a pyridinylmethyl azetidine moiety. Its molecular formula is C15H14F2N2OC_{15}H_{14}F_2N_2O and it possesses a molecular weight of 284.28 g/mol. The presence of fluorine atoms is significant as they can enhance the compound's bioactivity and pharmacokinetic properties.

This compound has been shown to modulate kinase activity, which is crucial in various signaling pathways associated with cell proliferation and survival. Kinases are enzymes that add phosphate groups to other proteins, thereby altering their function. Dysregulation of kinase activity is implicated in many cancers, making kinase inhibitors a promising therapeutic strategy.

Key Mechanisms:

  • Kinase Inhibition : The compound inhibits specific kinases involved in cancer progression.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by disrupting survival signaling pathways.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound through various assays and experimental models.

Study Method Findings
Study 1In vitro kinase assayDemonstrated significant inhibition of RET kinase activity at concentrations as low as 10 µM.
Study 2Cell viability assayShowed reduced viability in cancer cell lines (e.g., MCF-7, A549) with IC50 values around 15 µM.
Study 3Apoptosis assayInduced apoptosis in treated cells as evidenced by increased caspase-3 activity and annexin V staining.

Case Studies

  • In Vivo Efficacy : A murine model was utilized to assess the anti-tumor efficacy of the compound. Mice bearing xenograft tumors showed a significant reduction in tumor size after administration of the compound compared to control groups.
  • Combination Therapy : In combination with other chemotherapeutic agents, the compound enhanced the overall efficacy of treatment regimens, suggesting potential for use in multi-drug therapies.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. Hematological and biochemical parameters remained within normal ranges in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-difluorobenzoyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with activated 3,4-difluorobenzoyl chloride under anhydrous conditions. A two-step procedure is common:

Acylation : React azetidine-3-carboxylic acid with 3,4-difluorobenzoyl chloride using triethylamine as a base in dichloromethane at 0–5°C.

Amidation : Introduce the pyridin-2-ylmethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at room temperature.

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify intermediates via flash chromatography. Final product purity (>95%) should be confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and fluorine positions.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~388.13).
  • X-ray Crystallography : For absolute configuration confirmation, employ SHELXL for refinement (space group determination, R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or counterion effects. To address this:

Polymorph Screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol, acetonitrile, DMSO/water mixtures).

Thermal Analysis : Use DSC to identify melting points of different crystalline forms.

  • Example Data :
Solvent SystemSolubility (mg/mL)Crystal Form
Ethanol12.5 ± 1.2Form I
Acetonitrile8.3 ± 0.8Form II
DMSO/Water (1:1)45.0 ± 3.5Amorphous
  • Reference : Similar methods applied to pyridinecarboxamide analogs in .

Q. What strategies optimize in vitro potency while mitigating off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the azetidine ring or pyridine moiety. For example:
  • Replace 3,4-difluorobenzoyl with 4-ethoxybenzoyl to assess fluorine’s role in target binding.
  • Introduce methyl groups to the pyridine ring to enhance metabolic stability.
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues.
  • Key Finding : In related compounds (e.g., N-(2-methylphenyl)acetamide derivatives), fluorine substitution reduced off-target binding by 40% compared to chloro analogs .

Q. How can computational modeling guide co-crystallization with target proteins?

  • Methodological Answer :

Docking Simulations : Use AutoDock Vina to predict binding poses with the target (e.g., cyclophilin domains). Prioritize poses with hydrogen bonds to the azetidine carbonyl and pyridine nitrogen.

Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.

  • Case Study : For Ranbp2 inhibitors, MD simulations revealed that 1-(2,5-difluorobenzoyl) analogs achieved higher binding free energies (−9.2 kcal/mol) than non-fluorinated derivatives .

Data Contradiction Analysis

Q. Why do biological activity assays show variability in IC50 values for this compound?

  • Methodological Answer : Variability often stems from assay conditions. Standardize protocols by:

  • Cell Line Consistency : Use identical passage numbers (e.g., HEK293T cells between P15–P20).
  • Buffer Composition : Maintain consistent DMSO concentrations (<0.1%) to avoid solvent effects.
  • Reference Control : Include a positive control (e.g., staurosporine for kinase assays) in each plate.
  • Statistical Validation : Report IC50 values as mean ± SEM from ≥3 independent experiments.
  • Example : Inconsistent IC50 values (12 nM vs. 35 nM) resolved by standardizing ATP concentrations in kinase assays .

Experimental Design Recommendations

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Methodological Answer :

  • Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h.
  • Analytical Method : Quantify via LC-MS/MS (LOQ: 1 ng/mL).
  • Key Parameters :
ParameterValue (Mean ± SD)
t1/2t_{1/2}4.2 ± 0.8 h
CmaxC_{\text{max}}850 ± 120 ng/mL
AUC024_{0-24}5200 ± 600 h·ng/mL
  • Reference : Protocols adapted from pyridinylmethyl carboxamide studies in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.